molecular formula C20H14N2O3 B10871109 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide

Cat. No.: B10871109
M. Wt: 330.3 g/mol
InChI Key: PXUGCDRFNQPWNU-UHFFFAOYSA-N
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Description

This compound features a phthalimide (1,3-dioxoisoindole) core linked via an acetamide bridge to a naphthalen-1-yl group. Its molecular formula is C₂₀H₁₄N₂O₃, with a molecular weight of 330.34 g/mol (CAS: 16067-88-2) . Synthesis typically involves coupling phthalimide acetic acid derivatives with naphthalen-1-ylamine, as described in multi-step protocols using intermediates like (1,3-dioxoisoindol-2-yl)acetyl chloride .

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14N2O3/c23-18(21-17-11-5-7-13-6-1-2-8-14(13)17)12-22-19(24)15-9-3-4-10-16(15)20(22)25/h1-11H,12H2,(H,21,23)

InChI Key

PXUGCDRFNQPWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Phthalimide Derivatives

A widely adopted method involves the reaction of 2-chloroacetamide derivatives with potassium phthalimide under alkaline conditions. In a representative procedure, naphthalen-1-amine is first acylated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding N-(naphthalen-1-yl)chloroacetamide. Subsequent nucleophilic displacement with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 68–72% yield.

Key Reaction Parameters

  • Solvent: DMF

  • Temperature: 80°C

  • Base: Triethylamine (2.5 equiv)

  • Reaction time: 12–16 hours

Side products, such as unreacted phthalimide (detected via 1H^1\text{H}-NMR at δ 7.85–7.89 ppm), are minimized by maintaining stoichiometric excess of potassium phthalimide (1.2 equiv).

Metal-Catalyzed Cross-Coupling Approaches

Copper(I)-Mediated Annulation Reactions

Recent advances leverage copper catalysis to construct the isoindole-1,3-dione core. A 2022 study demonstrated that Ugi-4CR (Ugi four-component reaction) intermediates derived from naphthalen-1-amine, glyoxylic acid, and tert-butyl isocyanide undergo copper(I)-catalyzed cyclization with terminal alkynes. Using CuI\text{CuI} (10 mol%) and 1,10-phenanthroline (15 mol%) in DMSO at 80°C, this method achieves 85–90% yield within 6 hours.

Advantages

  • Regioselectivity: >95% for the 2-position substitution

  • Functional group tolerance: Compatible with electron-withdrawing and donating groups on the naphthyl ring

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A 2024 protocol immobilized naphthalen-1-amine onto Wang resin via a photolabile linker. Sequential acylation with Fmoc-protected glycine and phthalimide ring closure using TBTU/HOBt activation yielded resin-bound 2-(1,3-dioxoisoindolin-2-yl)acetamide. Cleavage with UV light (365 nm) provided the final compound in 92% purity (HPLC).

Optimization Insights

  • Coupling reagent: TBTU/HOBt superior to HATU for reducing epimerization

  • Cleavage efficiency: 98% achieved with 2% TFA in DCM

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A mixture of N-(naphthalen-1-yl)glycine and phthalic anhydride in acetic acid undergoes cyclization in 15 minutes, yielding 78% product. Comparative studies show a 40% reduction in byproduct formation versus conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 10.21 (s, 1H, NH), 8.24–7.46 (m, 11H, aromatic), 4.34 (s, 2H, CH2_2)

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30)

  • Mass Spec : [M+H]+^+ at m/z 331.3 (calculated 330.3)

Purity Benchmarks

  • Pharmacopeial standards require ≥95% purity (USP/EP)

  • Residual solvent limits: DMF < 880 ppm, DCM < 600 ppm

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional68–7292–9512–16 hModerate
Copper-catalyzed85–9096–986 hHigh
Solid-phase75–789224 hLow
Microwave78940.25 hHigh

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound Naphthalen-1-yl 330.34 Not Reported Phthalimide, Acetamide Not Reported
2-(Phthalimido)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl 296.23 215–218 Phthalimide, Acetamide, –OH Antioxidant (moderate)
6b () 2-Nitrophenyl 404.14 Not Reported Phthalimide, Triazole, –NO₂ Antimicrobial (Gram-negative)
Compound 12 () Hydrazone-linked phenyl 324.29 Not Reported Phthalimide, Hydrazone Antimicrobial (B. subtilis)
Compound 18 () 2-Oxoindol-3-ylidene 356.33 Not Reported Indole, Acetamide, –OH Not Reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (–NO₂) and phthalimide groups enhance antimicrobial activity (e.g., compound 6b in ).
  • Hydrophobic Moieties : The naphthalen-1-yl group in the target compound likely improves membrane permeability compared to smaller aryl groups (e.g., phenyl in ).
  • Hydrogen Bonding : Hydroxyl (–OH) substituents, as in , contribute to antioxidant activity but may reduce metabolic stability.

Physicochemical Properties

  • Solubility : The target compound’s naphthalene group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ).
  • Spectroscopic Data :
    • IR : Strong C=O stretches at ~1665–1682 cm⁻¹ (amide and phthalimide) .
    • NMR : Naphthalene protons appear as multiplets in δ 7.2–8.4 ppm, consistent with aromatic systems .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an isoindoline moiety and has been investigated for its effects on various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H14N2O3\text{C}_{20}\text{H}_{14}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoindoline moiety may facilitate binding to biological targets, while the naphthalene group contributes to the overall stability and solubility of the compound. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes, leading to altered cell signaling pathways.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells by modulating apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, research conducted on related isoindole derivatives has shown promising results as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in tumor progression. The cytotoxicity of these compounds was evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

Compound Cell Line IC50 (µM)
This compoundMCF7 (breast cancer)20
2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-acetamideHeLa (cervical cancer)15
N-(4-chlorobenzyl)-2-(1,3-dioxoisoindol-2-yl)acetamideA549 (lung cancer)25

Antimicrobial Activity

In addition to its anticancer effects, compounds similar to this compound have shown antimicrobial properties. Studies suggest that these compounds exhibit activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Escherichia coli31.25
Candida albicans40

Case Studies

A study published in Farmacia Journal explored a series of phthalimide-based compounds as potential inhibitors for 15-lipoxygenase. The findings indicated that these compounds could effectively reduce tumor growth in vitro and in vivo models. The study concluded that modifications to the isoindoline structure could enhance the anticancer activity of these derivatives .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodCatalystSolventTime (h)Yield (%)Reference
ACu(OAc)₂tert-BuOH/H₂O6–870–85
BNaHDMF1260–65

What spectroscopic techniques confirm the structural integrity of this compound, and what key markers are observed?

Answer:

  • IR Spectroscopy : Key stretches include amide N–H (3262–3302 cm⁻¹), carbonyl C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹). Nitro groups exhibit asymmetric stretches at ~1504 cm⁻¹ .
  • NMR : ¹H NMR reveals naphthyl protons (δ 7.2–8.4 ppm) and acetamide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and triazole/aromatic carbons (δ 120–153 ppm) .
  • HRMS : Validates molecular ions (e.g., [M+H]⁺ 404.1348 for C₂₁H₁₈N₅O₄) .

What safety protocols are critical during synthesis and handling?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of toxic intermediates .
  • Waste Management : Segregate organic waste (e.g., ethyl acetate extracts) and dispose via certified agencies to prevent environmental contamination .
  • Exothermic Reactions : Controlled reagent addition prevents thermal runaway in DMF-mediated syntheses .

How does X-ray crystallography elucidate molecular conformation and packing?

Answer:
Single-crystal X-ray diffraction (100 K, Mo Kα radiation) reveals a planar phthalimide moiety with a dihedral angle of 15.2° relative to the naphthyl group. Intermolecular N–H···O=C hydrogen bonds (2.89 Å) stabilize the lattice . Data refinement (R factor = 0.047) confirms accuracy .

What pharmacological activities are hypothesized based on structural analogs?

Answer:
Analogous acetamides with naphthyl/phthalimide groups exhibit:

  • Antimicrobial Activity : MIC values <10 µg/mL against Staphylococcus aureus via membrane disruption .
  • Anticancer Potential : IC₅₀ of 8.2 µM against HeLa cells, attributed to intercalation or topoisomerase inhibition .
  • Solubility Challenges : LogP >3 limits bioavailability; methoxy substituents improve aqueous solubility .

How can contradictory yields in synthetic protocols be resolved?

Answer:
Discrepancies arise from:

  • Catalyst Efficiency : Cu(OAc)₂ outperforms NaH in polar solvents by accelerating cycloaddition kinetics .
  • Azide Purity : Substituted azides (e.g., 5b with nitro groups) require rigorous drying to prevent hydrolysis .
  • Solvent Optimization : tert-BuOH/H₂O minimizes side reactions vs. DMF .

What strategies enhance bioactivity through structural modification?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro substituents on the phenyl ring increase cytotoxicity but reduce solubility .
  • Methoxy Substitutions : Improve logP (<3) and blood-brain barrier penetration .
  • Triazole Incorporation : Enhances binding to enzymatic pockets (e.g., kinase inhibitors) .

How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
  • UV-Vis Spectroscopy : No λmax shift after 30 days at 4°C confirms photostability .
  • Hygroscopicity Testing : Weight gain <1% at 75% RH suggests low moisture sensitivity .

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